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2'-Deoxyadenosine - 663188-78-1

2'-Deoxyadenosine

Catalog Number: EVT-7904991
CAS Number: 663188-78-1
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-deoxyadenosine is a purine 2'-deoxyribonucleoside having adenine as the nucleobase. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purines 2'-deoxy-D-ribonucleoside and a purine 2'-deoxyribonucleoside.
Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-deoxyadenosine is a natural product found in Streptomyces jiujiangensis, Fritillaria przewalskii, and other organisms with data available.
2'-deoxyadenosine is a purine nucleoside component of DNA comprised of adenosine linked by its N9 nitrogen to the C1 carbon of deoxyribose.
2'-Deoxyadenosine is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

2'-Deoxyadenosine is a purine deoxyribonucleoside, structurally composed of the nucleobase adenine linked to a deoxyribose sugar. Its molecular formula is C10H13N5O3C_{10}H_{13}N_{5}O_{3} and it plays a crucial role in biochemistry as a building block of deoxyribonucleic acid (DNA). This compound is significant not only in cellular metabolism but also in various biochemical applications, including its use in DNA synthesis and as a substrate in enzymatic reactions.

Source

2'-Deoxyadenosine can be derived from adenosine through specific synthetic pathways. It is naturally occurring in cells and can also be synthesized chemically for laboratory and industrial purposes.

Classification

2'-Deoxyadenosine falls under the classification of nucleosides, which are compounds consisting of a nitrogenous base bonded to a sugar molecule. More specifically, it is categorized as a purine nucleoside due to its adenine base.

Synthesis Analysis

Methods

The synthesis of 2'-deoxyadenosine has been explored through various methods, with significant advancements in efficiency and yield. A notable method involves the esterification of adenosine using an acylating agent combined with an acid-binding agent, followed by reduction and purification processes. This method employs dialkyltin oxide as an esterifying agent, which enhances reaction selectivity and yield while minimizing costs associated with chromatographic purification .

Another approach involves converting protected forms of 2'-deoxyguanosine into 2-chloro-2'-deoxyadenosine through a series of reactions including diazotization and substitution steps . This method highlights the versatility of nucleoside chemistry where starting materials can be modified to produce desired derivatives.

Technical Details

The typical synthesis process includes:

  1. Esterification of adenosine.
  2. Acylation with an appropriate agent.
  3. Reduction of the resulting acylate to yield 2'-deoxyadenosine.
  4. Purification steps that may vary based on the method used.
Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxyadenosine features:

  • A purine base (adenine) attached to a deoxyribose sugar.
  • The absence of an oxygen atom at the 2' position distinguishes it from ribonucleosides.

Data

  • Molecular Formula: C10H13N5O3C_{10}H_{13}N_{5}O_{3}
  • Molecular Weight: Approximately 267.24 g/mol
  • Chemical Structure: The structure can be represented as follows:
Adeninedeoxyribose\text{Adenine}-\text{deoxyribose}

This configuration allows for hydrogen bonding interactions crucial for DNA formation.

Chemical Reactions Analysis

Reactions

2'-Deoxyadenosine participates in various chemical reactions, including phosphorylation to form 2'-deoxyadenosine triphosphate, which is essential for DNA synthesis. Additionally, it can undergo halogenation to produce derivatives such as 2-chloro-2'-deoxyadenosine .

Technical Details

The reactions typically involve:

  • Substitution reactions where functional groups are introduced or modified.
  • Enzymatic reactions catalyzed by kinases that convert 2'-deoxyadenosine into its triphosphate form.
Mechanism of Action

Process

The mechanism of action for 2'-deoxyadenosine primarily revolves around its role in DNA synthesis. It serves as a substrate for DNA polymerases during replication, where it pairs with thymidine in the complementary strand.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as ethanol.

Chemical Properties

  • Melting Point: Approximately 250 °C (decomposes).
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels and light.

Relevant data indicate that 2'-deoxyadenosine exhibits standard nucleoside reactivity patterns, making it suitable for various biochemical applications .

Applications

Scientific Uses

  1. DNA Synthesis: Used extensively in molecular biology for synthesizing oligonucleotides.
  2. Enzymatic Studies: Serves as a substrate in enzymatic assays to study nucleic acid metabolism.
  3. Pharmaceutical Development: Investigated for potential therapeutic applications, including antiviral and anticancer drugs .
Introduction to 2'-Deoxyadenosine in Molecular and Biochemical Contexts

Historical Evolution of Nucleoside Research

The identification and study of nucleosides began in the early 20th century, with the term "nucleoside" formally introduced by Levene and Jacobs in 1909 [6]. Within this framework, 2'-deoxyadenosine (dA) emerged as a fundamental structural unit of DNA, distinguished from ribonucleosides by the absence of an oxygen atom at the 2' position of its ribose sugar. This subtle chemical difference confers unique biochemical stability and defines its exclusive role in genetic storage. Early biochemical investigations revealed its presence across organisms, from Escherichia coli to Homo sapiens [9].

A pivotal milestone occurred in 1952 with Macnutt’s discovery of nucleoside deoxyribosyl transferase (NDT) in Lactobacillus helveticus [1]. This enzyme catalyzes the transfer of nucleobases between deoxyribonucleosides, providing an early enzymatic tool for nucleoside modification. Synthetic chemistry advancements soon followed, with the first chemical synthesis of α-deoxyadenosine achieved by Ness et al. in 1960 via the mercuri procedure, yielding a 19% anomeric mixture [8]. Robins later pioneered mercury-free synthesis using fused sugar-nucleobase reactions, enhancing synthetic accessibility [8].

The late 20th century saw dA derivatives transition into clinical applications. Cladribine (2-chlorodeoxyadenosine), synthesized from dA, became a cornerstone for treating hematological malignancies like hairy cell leukemia by inhibiting DNA synthesis and inducing apoptosis [2] [7]. Concurrently, enzymatic and molecular evolution techniques enabled the optimization of NDT mutants (e.g., fNDT-i4), significantly improving catalytic efficiency for modified nucleosides like 2'-fluoro-2'-deoxyuridine—a critical step for oligonucleotide therapeutics [1].

Table 1: Key Historical Milestones in 2'-Deoxyadenosine Research

YearEventSignificance
1909Term "nucleoside" coined by Levene and JacobsFormalized nucleoside classification in biochemistry
1952Discovery of NDT in Lactobacillus helveticusIdentified enzyme for base transfer between deoxyribonucleosides [1]
1958First synthesis of α-adenosine (Wright et al.)Established mercuri procedure for α-anomer production [8]
1960Synthesis of α-deoxyadenosine (Ness et al.)Achieved 19% yield of α-dA anomer [8]
1991Cladribine FDA approvalValidated dA analogs as anticancer agents [2]
2022NDT mutant engineering (fNDT-i4)Enhanced enzymatic synthesis of fluorinated nucleoside analogs [1]

Role in DNA Structure and Replication

Structural and Base-Pairing Properties

2'-Deoxyadenosine serves as a critical building block of DNA, where its deoxyribose sugar lacks the 2'-hydroxyl group present in RNA. This modification minimizes steric hindrance and reduces susceptibility to alkaline hydrolysis, thereby stabilizing the DNA double helix [7] [9]. In duplex DNA, dA pairs exclusively with 2'-deoxythymidine (dT) via two hydrogen bonds, forming the A-T base pair essential for genetic fidelity. NMR and molecular dynamics studies confirm that this pairing maintains a propeller-twisted conformation, optimizing base stacking and minimizing helical distortion [5] [9].

Replication Dynamics and Polymerase Incorporation

During DNA synthesis, DNA polymerases incorporate deoxyadenosine triphosphate (dATP) into nascent strands. Kinetic studies reveal that dATP’s incorporation efficiency relies on Watson-Crick complementarity and proper sugar puckering (typically C2'-endo conformation) [3] [6]. Aberrations in dATP pools disrupt replication: elevated dATP levels noncompetitively inhibit ribonucleotide reductase (RNR), depleting deoxynucleotide (dNTP) supplies and impairing DNA repair [3]. This mechanism underpins the pathology of adenosine deaminase deficiency, where dATP accumulation causes severe immunodeficiency [3] [5].

Lesions and Repair Mechanisms

Oxidative damage generates unique dA lesions, such as (5'S)-5',8-cyclo-2'-deoxyadenosine (S-cdA). This bifunctional lesion—featuring a covalent bond between C5' of the sugar and C8 of the adenine ring—induces helical distortions and blocks DNA polymerases. Unlike single-base modifications, S-cdA evades base excision repair (BER) and requires nucleotide excision repair (NER) for removal [5]. Thermodynamic analyses show S-cdA-containing duplexes exhibit only mild destabilization, with melting temperature reductions of <5°C, explaining their persistence and mutagenic potential [5].

Therapeutic Derivatives and Mechanisms

Structurally modified dA analogs are pivotal in antiviral and anticancer therapy:

  • Cladribine (2-CdA): Incorporates into DNA, inhibiting chain elongation and activating caspase-mediated apoptosis in leukemia cells [2] [7].
  • Gemcitabine: A difluoro derivative disrupting RNR and DNA synthesis in solid tumors [7].
  • Fludarabine: Combines arabinose sugar with adenine to resist deamination, enhancing antileukemic activity [6].

Table 2: Clinically Significant 2'-Deoxyadenosine Analogs

AnalogStructural ModificationPrimary MechanismClinical Use
Cladribine2-Chloro substitutionDNA chain termination; RNR inhibition; caspase activation [2]Hairy cell leukemia
Fludarabine2-Fluoro-arabinose configurationDNA polymerase inhibition; resistant to deamination [6]Chronic lymphocytic leukemia
Gemcitabine2',2'-Difluoro substitutiondNTP pool imbalance; masked DNA chain termination [7]Pancreatic, breast cancer
Clofarabine2-Chloro-2'-fluoro-arabinosedATP mimicry; RNR and DNA polymerase inhibition [2]Pediatric acute lymphoblastic leukemia

Enzymatic Synthesis Advancements

Modern enzymology leverages engineered NDT variants for synthesizing dA analogs. For example, the fNDT-i4 mutant (combining V52A and L28I mutations) shows a 20.6-fold activity increase at 50°C toward fluorinated nucleosides compared to wild-type enzymes. This is achieved through improved substrate affinity and thermostability, enabling efficient production of analogs like 2′-fluoro-2′-deoxyadenosine (2FDA) [1]. HPLC-based screening confirms the high catalytic efficiency (3.7-fold higher than wild-type NDT) of these mutants, underscoring their biotechnological utility [1].

Properties

CAS Number

663188-78-1

Product Name

2'-Deoxyadenosine

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1

InChI Key

OLXZPDWKRNYJJZ-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

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